- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,

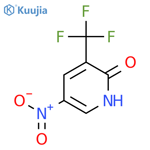

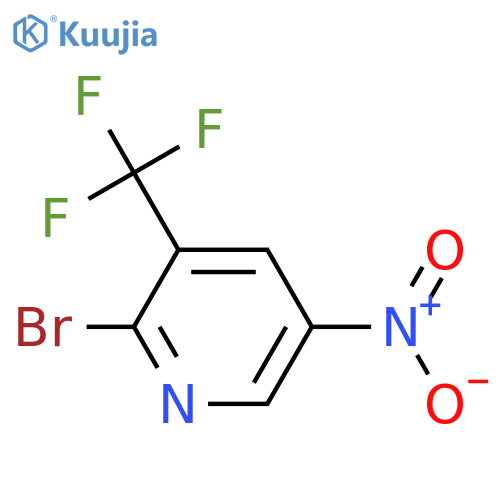

Cas no 956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

956104-42-0 structure

Nom du produit:2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Numéro CAS:956104-42-0

Le MF:C6H2BrF3N2O2

Mégawatts:270.991490840912

MDL:MFCD17169962

CID:842402

PubChem ID:53486350

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

- W9760

- WHTGDIMWBUVWJS-UHFFFAOYSA-N

- BCP13547

- FCH1357412

- PC48587

- AX8224887

- ST24022080

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (ACI)

- DS-1652

- DTXSID20704891

- AKOS015919553

- MFCD17169962

- SCHEMBL909398

- AC-22849

- 956104-42-0

- CS-W008873

- SY067382

-

- MDL: MFCD17169962

- Piscine à noyau: 1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H

- La clé Inchi: WHTGDIMWBUVWJS-UHFFFAOYSA-N

- Sourire: [O-][N+](C1C=C(C(F)(F)F)C(Br)=NC=1)=O

Propriétés calculées

- Qualité précise: 269.92500

- Masse isotopique unique: 269.92517g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 0

- Complexité: 230

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.6

- Surface topologique des pôles: 58.7

Propriétés expérimentales

- Dense: 1.879

- Point d'ébullition: 256 ºC

- Point d'éclair: 109 ºC

- Le PSA: 58.71000

- Le LogP: 3.29430

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Informations de sécurité

- Description des dangers: H302-H315-H319-H335

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-1g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 98% | 1g |

¥186.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D505889-5g |

2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |

956104-42-0 | 97% | 5g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1049802-5g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 5g |

$145 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-250mg |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 98% | 250mg |

¥70.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D505889-250mg |

2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |

956104-42-0 | 97% | 250mg |

$110 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-5g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 5g |

1946.0CNY | 2021-08-04 | |

| ChemScence | CS-W008873-25g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 99.78% | 25g |

$480.0 | 2022-04-26 | |

| TRC | B705105-100mg |

2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine |

956104-42-0 | 100mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-50mg |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 50mg |

63.0CNY | 2021-08-03 | |

| Matrix Scientific | 090416-1g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, 95+% |

956104-42-0 | 95+% | 1g |

$756.00 | 2023-09-08 |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; rt → 110 °C; 90 - 110 °C

1.2 Reagents: Water ; cooled

1.3 neutralized

1.2 Reagents: Water ; cooled

1.3 neutralized

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; 3 h, rt → 110 °C

1.2 Reagents: Water ; pH 7, cooled

1.2 Reagents: Water ; pH 7, cooled

Référence

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity, Molecules, 2022, 27(18),

Méthode de production 3

Conditions de réaction

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C

Référence

- Preparation of imidazole diketone compounds as androgen receptor antagonist for treating cancer, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphoric tribromide , Hydrogen bromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C

Référence

- Process for the preparation of apalutamide, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; 4 h, 110 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

Référence

- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists, European Journal of Medicinal Chemistry, 2020, 192,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Phosphoric tribromide ; 8 h, rt → 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Référence

- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

Référence

- Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases, United States, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C

1.2 Reagents: Water ; pH 7

1.2 Reagents: Water ; pH 7

Référence

- Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806

Méthode de production 9

Conditions de réaction

1.1 Reagents: Triethylammonium bromide , Phosphoric tribromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C; 100 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Processes for the preparation of a diarylthiohydantoin compound, World Intellectual Property Organization, , ,

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Raw materials

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preparation Products

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Littérature connexe

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine) Produits connexes

- 157286-82-3(2-Amino-1-mesityl-4,5-dimethyl-1H-pyrrole-3-carbonitrile)

- 1158758-77-0(Tert-butyl 3-amino-3-methylazetidine-1-carboxylate)

- 2138523-05-2(1-(1-cyclobutylpropoxy)-2-iodocycloheptane)

- 1005299-90-0(2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide)

- 1823885-42-2(2-Propanone, 1-(2,2-difluorocyclopropyl)-)

- 1797688-16-4(3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo3.2.1octane)

- 1396766-52-1(N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide)

- 1864064-10-7(3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride)

- 2680884-58-4(benzyl N-1-(2-fluoroethyl)-1H-1,2,3-triazol-4-ylcarbamate)

- 1428336-01-9(N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:956104-42-0)2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Pureté:99%/99%/99%

Quantité:10g/25g/100g

Prix ($):166.0/416.0/1320.0